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Compound of Interest

Compound Name:
3-Methylisoxazole-4-carboxylic

acid

Cat. No.: B123575 Get Quote

For researchers, scientists, and professionals in drug development, the unambiguous

identification of isomers is a critical step in chemical synthesis and characterization. This guide

provides a detailed spectroscopic comparison of the constitutional isomers 3-methylisoxazole

and 5-methylisoxazole, offering key data and experimental protocols to facilitate their

differentiation.

The subtle shift of a methyl group from the 3- to the 5-position of the isoxazole ring results in

distinct spectroscopic signatures. This guide summarizes the expected and observed data from

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), providing a robust toolkit for the confident identification of these isomers.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3-methylisoxazole and 5-methylisoxazole.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

3-

Methylisoxazole
~2.30 Singlet 3H -CH₃

~6.25 Doublet 1H H4

~8.30 Doublet 1H H5

5-

Methylisoxazole
~2.45 Singlet 3H -CH₃

~6.10 Doublet 1H H4

~8.15 Doublet 1H H3

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Compound Chemical Shift (δ, ppm) Assignment

3-Methylisoxazole ~11.0 -CH₃

~103.0 C4

~158.0 C5

~161.0 C3

5-Methylisoxazole ~12.0 -CH₃

~101.0 C4

~151.0 C3

~170.0 C5

Table 3: Infrared (IR) Spectroscopic Data
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Compound
Characteristic Absorption
Bands (cm⁻¹)

Assignment

3-Methylisoxazole
~3140, ~2930, ~1610, ~1450,

~1380

C-H (aromatic), C-H (aliphatic),

C=N, C=C, -CH₃ bend

5-Methylisoxazole
~3120, ~2920, ~1600, ~1500,

~1370

C-H (aromatic), C-H (aliphatic),

C=N, C=C, -CH₃ bend

Table 4: Mass Spectrometry (MS) Data
Compound Molecular Ion (m/z)

Key Fragmentation Peaks
(m/z)

3-Methylisoxazole 83 54, 42, 39

5-Methylisoxazole 83 55, 43, 40

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the isoxazole isomer in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key

parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer with

proton decoupling. Key parameters include a spectral width of 200 ppm, a relaxation delay of

2 s, and 1024 scans.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the spectra to

the TMS signal at 0.00 ppm.
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Infrared (IR) Spectroscopy
Sample Preparation: For neat liquid analysis, place a drop of the isoxazole isomer between

two potassium bromide (KBr) plates to form a thin film.

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR)

spectrometer over a range of 4000-400 cm⁻¹.

Data Processing: Perform a background correction using a spectrum of the clean KBr plates.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or

through a gas chromatography (GC) inlet.

Ionization: Utilize electron ionization (EI) at 70 eV.

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 20-100.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in

structural elucidation.

Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of 3-

methylisoxazole and 5-methylisoxazole.
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Workflow for Spectroscopic Differentiation of Methylisoxazole Isomers

Sample

Spectroscopic Analysis

Data Interpretation

Isomer Identification

Unknown Methylisoxazole Isomer

1H and 13C NMR IR Spectroscopy Mass Spectrometry

1H NMR:
- Chemical shift of ring protons

- Chemical shift of methyl protons

13C NMR:
- Chemical shifts of C3, C4, C5

IR:
- Fingerprint region comparison

MS:
- Fragmentation pattern
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H5 proton downfield (~8.30 ppm)

5-Methylisoxazole
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(e.g., m/z 54, 42)
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Caption: Workflow for distinguishing 3- and 5-methylisoxazole isomers.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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